
N-(Phenoxycarbonyl)-L-valine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenoxycarbonyl)-L-valine-d8 is a deuterated derivative of N-(Phenoxycarbonyl)-L-valine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the valine moiety, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenoxycarbonyl)-L-valine-d8 typically involves the reaction of L-valine-d8 with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: N-(Phenoxycarbonyl)-L-valine-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amino acid.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces oxides of the compound.
Reduction: Yields the parent amino acid.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(Phenoxycarbonyl)-L-valine-d8 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polypeptides and other complex molecules.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways and protein synthesis.
Medicine: Investigated for its potential in drug development and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of N-(Phenoxycarbonyl)-L-valine-d8 involves its incorporation into polypeptides and other biomolecules. The deuterium atoms provide stability and allow for detailed studies of molecular interactions and pathways. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects .
類似化合物との比較
- N-(Phenoxycarbonyl)-L-valine
- N-(Phenoxycarbonyl)-L-leucine
- N-(Phenoxycarbonyl)-L-isoleucine
Comparison: N-(Phenoxycarbonyl)-L-valine-d8 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for isotopic labeling studies. Compared to its non-deuterated counterparts, it offers advantages in tracing and studying metabolic pathways and molecular interactions .
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
245.30 g/mol |
IUPAC名 |
(2S)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1/i1D3,2D3,8D,10D |
InChIキー |
HVJMEAOTIUMIBJ-CHTGQDPCSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


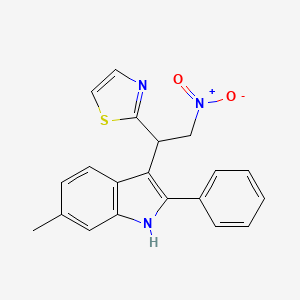

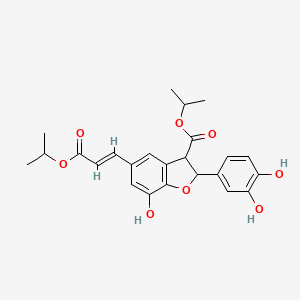
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
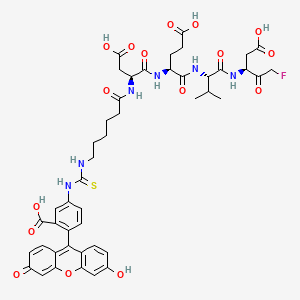



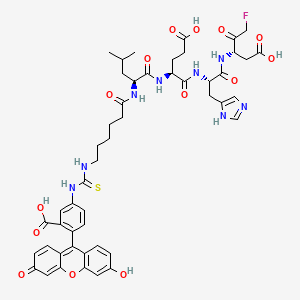
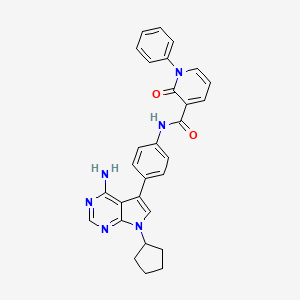
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
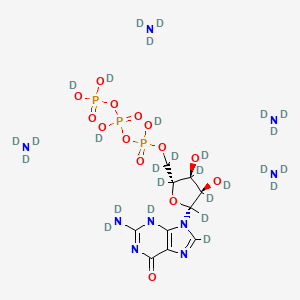
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)

